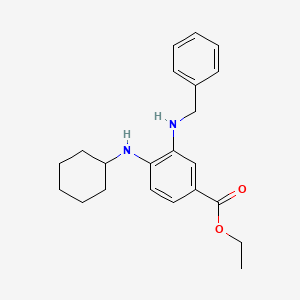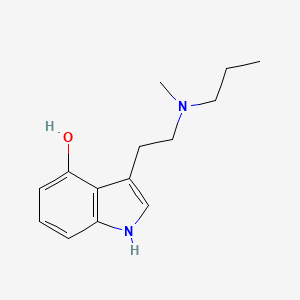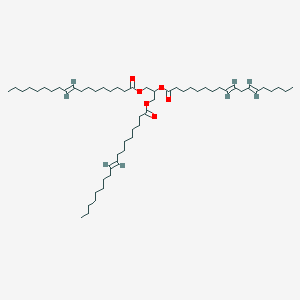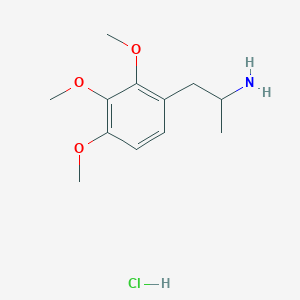
Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate
Vue d'ensemble
Description
Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate is a compound that is structurally related to various synthesized benzoate derivatives. These derivatives have been the subject of numerous studies due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For instance, ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate was synthesized through a reaction with benzylmagnesium chloride followed by cyclization in the presence of sulfuric acid . Similarly, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized via a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined using X-ray crystallography, and its spectroscopic properties were characterized by IR, UV, and NMR . Theoretical studies, such as density functional theory (DFT), have been employed to calculate geometrical structures, vibrational frequencies, and molecular electrostatic potential maps, as seen in the study of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate .
Chemical Reactions Analysis
The reactivity of benzoate derivatives can be complex, involving various functional groups that can participate in chemical reactions. For instance, the anti-juvenile hormone activity of certain ethyl benzoate derivatives has been evaluated, indicating that these compounds can interact with biological systems and potentially alter hormone levels . The chemical reactivity is also influenced by the presence of substituents on the benzene ring, which can affect the electron density and, consequently, the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. The presence of functional groups such as amino, cyano, and ester groups can affect properties like solubility, boiling point, and melting point. Vapor-liquid equilibrium (VLE) data for related systems, such as cyclohexanol and benzyl alcohol, have been measured, providing insights into the volatility and intermolecular interactions of such compounds . Theoretical calculations can also predict thermodynamic parameters, which are crucial for understanding the stability and reactivity of these molecules .
Applications De Recherche Scientifique
Synthesis in Medicinal Chemistry
Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate has been explored in the field of medicinal chemistry. A study by Angelastro et al. (1992) utilized a derivative of this compound in the synthesis of a potential proteinase inhibitor, highlighting its application in developing therapeutic agents (Angelastro, Bey, Mehdi, & Peet, 1992).
Pharmacological Potential
In pharmacological research, derivatives of Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate have been synthesized and evaluated for various biological activities. For instance, Chen et al. (2008) synthesized derivatives of this compound and assessed them for antiplatelet activity, contributing to the development of new therapeutic agents (Chen, Kuo, Teng, Lee, Wang, Lee, Kuo, Huang, Wu, & Huang, 2008).
Chemical Synthesis and Characterization
The compound has been utilized in studies focusing on chemical synthesis and characterization. Fereyduni et al. (2011) conducted a study where a related compound was synthesized and characterized using various techniques, demonstrating the compound's relevance in chemical research (Fereyduni, Vessally, Yaaghubi, & Sundaraganesan, 2011).
Structural Analysis
Structural analysis and molecular dynamics studies have also been conducted on derivatives of Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate. Studies like those by Portilla et al. (2007) explore the hydrogen-bonded supramolecular structures of related compounds, offering insights into their molecular interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Organic Chemistry Education
In the context of organic chemistry education, this compound has been used as an example in teaching reform practices. Chen et al. (2017) discussed the use of ethyl benzoate, a similar compound, in an organic chemistry laboratory course, demonstrating its utility as a teaching tool (Chen, Chen, Ding, Dai, Fang, Gao, Huo, Jiang, Jiang, Li, Li, Li, Liu, Tang, Wang, Zhang, Zheng, Zong, Liu, Li, & Han, 2017).
Propriétés
IUPAC Name |
ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-22(25)18-13-14-20(24-19-11-7-4-8-12-19)21(15-18)23-16-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,19,23-24H,2,4,7-8,11-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAJFNLPQULSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)